4-(2-Isopropylphenoxy)aniline

Descripción general

Descripción

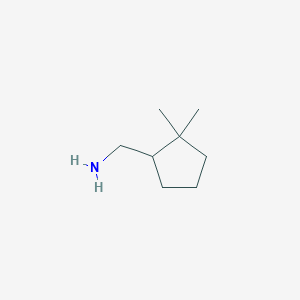

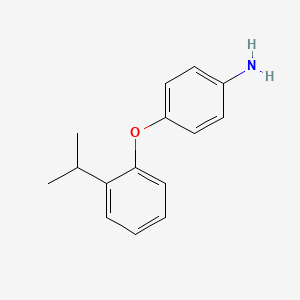

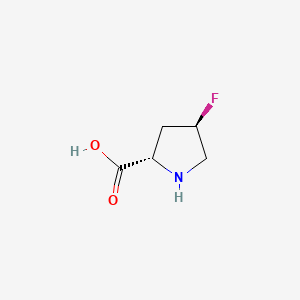

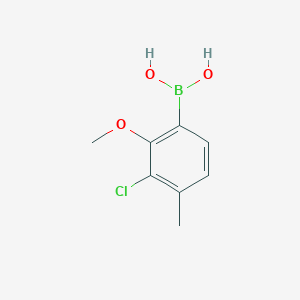

“4-(2-Isopropylphenoxy)aniline” is a biochemical used for proteomics research . It has a molecular formula of C15H17NO and a molecular weight of 227.30 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring attached to an amine and an isopropylphenoxy group . The exact structure can be represented by the SMILES notation: CC©C1=CC=CC=C1OC2=CC=C(C=C2)N .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources. It’s known that it has a molecular weight of 227.30 .Aplicaciones Científicas De Investigación

Electrochemical Synthesis and Solar Cell Applications

4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline, a novel monomer, has been synthesized and linked to aniline. Its polymeric form and composite with graphene have been electrochemically synthesized, showing potential as a counter electrode in dye-sensitized solar cells. These solar cells using the polymer composite demonstrated a 21% greater energy conversion efficiency than those using a platinum counter electrode, indicating significant potential in photovoltaic applications (Shahhosseini et al., 2016).

Electrochromic Materials

Novel donor–acceptor systems incorporating nitrotriphenylamine units and different thiophene derivatives, including a variant of 4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-N-(4-nitrophenyl)aniline, have been synthesized. The resulting polymers exhibit outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared region, making them suitable for electrochromic applications in NIR region (Li et al., 2017).

Fluorescent Polymeric Films

Polyurethane cationomers with anil groups have been synthesized, incorporating salicylideneanil structures. These polymers exhibit fluorescent properties, indicating potential applications in materials science where fluorescence is a desired property (Buruianǎ et al., 2005).

Novel Dendrimers in Material Science

4-(n-Octyloxy)aniline, structurally related to 4-(2-Isopropylphenoxy)aniline, has been used in the synthesis and structure analysis of new dendritic melamine. These dendrimers exhibited self-organizing properties in solution and self-assembling into spherical nano-aggregates, indicating potential applications in nanotechnology and materials science (Morar et al., 2018).

Sensor Applications

Poly(aniline), closely related to this compound, has been used in sensor applications, exploiting its pH-dependent properties and proton coupled redox chemistry. This has led to the creation of active sensing elements, potentially useful in a variety of sensing applications (Shoji & Freund, 2001).

Environmental and Biodegradability Studies

4-Isopropylphenol, a compound similar in structure to this compound, has been studied for its biodegradability, indicating its potential as a reference chemical for studying the biodegradability of chemicals, an important aspect in environmental assessments (Gu et al., 2020).

Electrochemical Transformation Studies

Studies on the electrochemical transformation of aniline derivatives, including this compound, have been conducted to understand their redox behavior and potential applications in electrochemical processes (Raj et al., 2001).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

4-(2-propan-2-ylphenoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-11(2)14-5-3-4-6-15(14)17-13-9-7-12(16)8-10-13/h3-11H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURPDABVLJUJCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

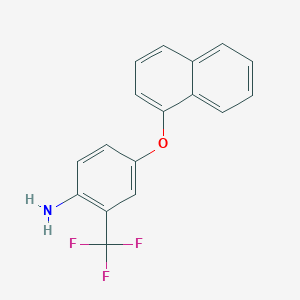

![4-[3-(Tert-butyl)phenoxy]aniline](/img/structure/B3115873.png)